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Compound of Interest

Compound Name: Enrofloxacin hydrochloride

Cat. No.: B2429322

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enrofloxacin HCl is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. To
ensure the quality, safety, and efficacy of pharmaceutical products containing enrofloxacin HCI,
it is crucial to employ a validated stability-indicating analytical method. This method must be
capable of accurately quantifying the active pharmaceutical ingredient (API) in the presence of
its degradation products, which may form under various environmental conditions. This
application note provides a detailed protocol for the development and validation of a stability-
indicating High-Performance Liquid Chromatography (HPLC) method for enrofloxacin HCI, in
accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The developed reverse-phase HPLC (RP-HPLC) method is designed to be simple,
reproducible, and efficient in separating enrofloxacin from its potential degradation products
and known impurities.[1][2] Forced degradation studies are integral to this process, as they
help to elucidate the intrinsic stability of the drug substance and demonstrate the specificity of
the analytical method.[3]

Experimental Protocols
Materials and Reagents

o Enrofloxacin HCI reference standard (purity >299.5%)
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o HPLC grade methanol and acetonitrile

o Potassium dihydrogen phosphate (KH2PO4)
e Orthophosphoric acid

o Triethylamine (TEA)

e Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)

e Hydrogen peroxide (H202)

Highly purified water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following
chromatographic conditions have been found to be effective for the separation:

Table 1: HPLC Chromatographic Conditions
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Parameter Condition

Kromasil C-18 (250 mm x 4.6 mm, 5 pum) or

HPLC Column )
equivalent
Gradient mixture of Buffer A and Buffer B. Buffer
) A: 0.1% (v/v) Triethylamine in 10 mM KH2PO4
Mobile Phase ) ) ) )
(pH adjusted to 2.5 with phosphoric acid). Buffer
B: Methanol.
A linear gradient can be optimized to ensure
separation of all degradation products. An
Gradient Program example program starts with a higher proportion
of Buffer A, gradually increasing the proportion
of Buffer B.
Flow Rate 1.0 mL/min[1][3][5]
Column Temperature 35°C[1][3][5]
Detection Wavelength 278 nm and 254 nm[1][3][5]
Injection Volume 20 pL
_ A mixture of water and methanol (50:50 v/v) can
Diluent

be used.

Preparation of Solutions

o Standard Stock Solution (1000 pg/mL): Accurately weigh and dissolve 100 mg of
Enrofloxacin HCl in 200 mL of diluent.

e Working Standard Solutions (5-25 pg/mL): Prepare a series of dilutions from the standard
stock solution using the diluent to establish a calibration curve.[6]

o Sample Preparation (from tablets): Weigh and finely powder twenty tablets. Transfer an
amount of powder equivalent to 100 mg of enrofloxacin to a 100 mL volumetric flask. Add
approximately 60 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent
and filter through a 0.45 um nylon membrane filter. Further dilute this solution to a suitable
concentration for analysis.[6]
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Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are

performed on the enrofloxacin HCI sample. The stress conditions are as follows:

Acid Degradation: Treat the sample solution with 1N HCI at 80°C for 2 hours.
Base Degradation: Treat the sample solution with 1N NaOH at 80°C for 2 hours.

Oxidative Degradation: Treat the sample solution with 30% H202 at room temperature for 24
hours.

Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24
hours.

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After the specified exposure time, the stressed samples are diluted to a suitable concentration

and analyzed by the developed HPLC method. The chromatograms are evaluated for the

separation of the main enrofloxacin peak from any degradation product peaks.

Method Validation

The developed HPLC method must be validated according to ICH guidelines, covering the

following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of
components that may be expected to be present, such as impurities, degradants, or placebo
components.[3] This is demonstrated by the resolution of the enrofloxacin peak from all other
peaks in the chromatograms of the forced degradation samples.

Linearity: The linearity of the method should be established across a range of concentrations
(e.q., 5-25 pug/mL). A linear relationship should be observed between the peak area and the
concentration of enrofloxacin.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined to assess
the sensitivity of the method.
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e Accuracy: The accuracy is determined by recovery studies, typically by spiking a placebo
with known amounts of enrofloxacin at different concentration levels (e.g., 80%, 100%, and
120%).

» Precision: The precision of the method is evaluated at three levels: repeatability (intra-day),
intermediate precision (inter-day), and reproducibility. The relative standard deviation (RSD)
of the results should be within acceptable limits (typically <2%).

e Robustness: The robustness of the method is assessed by making small, deliberate
variations in the chromatographic parameters (e.g., pH of the mobile phase, column
temperature, flow rate) and observing the effect on the results.

Data Presentation

The quantitative data obtained from the method development and validation studies should be
summarized in clear and concise tables for easy interpretation and comparison.

Table 2: System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Tailing Factor <20

Theoretical Plates > 2000

%RSD of Peak Areas (n=6) <2.0%

Table 3: Results of Forced Degradation Studies
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. % Degradation of
Stress Condition .
Enrofloxacin HCI

Resolution (Rs) of
Number of .
. Main Peak from
Degradation Peaks
Closest Degradant

Acidic (1N HCI, 80°C,
2h)

Basic (1N NaOH,
80°C, 2h)

Oxidative (30% H202,
RT, 24h)

Thermal (105°C, 24h)

Photolytic (UV light,
24h)

Table 4: Validation Summary

Validation Parameter

Result

Linearity (Correlation Coefficient, r?)

Range (ug/mL)

LOD (ug/mL)

LOQ (ng/mL)

Accuracy (% Recovery)

Precision (%0RSD)

Robustness

(Pass/Fail)

Visualizations

The following diagrams illustrate the key workflows in the development of a stability-indicating

HPLC method.
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Caption: Workflow for HPLC Method Development.
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Forced Degradation Protocol
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HPLC Analysis of
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Click to download full resolution via product page

Caption: Forced Degradation Study Protocol.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the stability-
indicating analysis of Enrofloxacin HCI. The forced degradation studies confirm that the method
is specific and can effectively separate the parent drug from its degradation products. The
validation of this method in accordance with ICH guidelines ensures its suitability for routine
quality control analysis of enrofloxacin HCI in pharmaceutical dosage forms.[1][2][5] This
application note serves as a comprehensive guide for researchers and scientists involved in
the development and quality assessment of enrofloxacin-containing products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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